molecular formula CHBr3O3S B12795154 Tribromomethanesulfonic acid CAS No. 5398-23-2

Tribromomethanesulfonic acid

Cat. No.: B12795154
CAS No.: 5398-23-2
M. Wt: 332.80 g/mol
InChI Key: DNUYPCSVTPIXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribromomethanesulfonic acid is a chemical compound that belongs to the family of sulfonic acids It is characterized by the presence of three bromine atoms attached to a methanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromomethanesulfonic acid can be synthesized through the bromination of phenylmethanesulfonate. The process involves treating phenylmethanesulfonate with potassium hypobromite (KOBr), leading to the formation of phenylmethanesulfonate tribromide (C6H5OSO2CBr3). This intermediate can then be split under basic conditions to yield this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The separation of by-products and purification of the acid are critical steps in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Tribromomethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions may produce various substituted methanesulfonic acids.

Scientific Research Applications

Tribromomethanesulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tribromomethanesulfonic acid involves its interaction with molecular targets and pathways. It can act as a strong acid, donating protons to various substrates, and can also participate in electrophilic substitution reactions. The presence of bromine atoms enhances its reactivity and allows it to engage in unique chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tribromomethanesulfonic acid is unique due to the presence of three bromine atoms, which confer distinct chemical properties compared to its fluorinated and chlorinated counterparts.

Properties

CAS No.

5398-23-2

Molecular Formula

CHBr3O3S

Molecular Weight

332.80 g/mol

IUPAC Name

tribromomethanesulfonic acid

InChI

InChI=1S/CHBr3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)

InChI Key

DNUYPCSVTPIXRE-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)O)(Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.